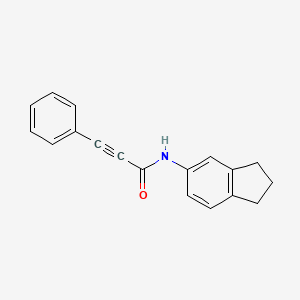![molecular formula C19H26N2O4 B5417630 7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5417630.png)
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, also known as MDMD or 3-MMC-3-MEC, is a synthetic compound that belongs to the cathinone family. It is a designer drug that is often used as a research chemical and has been gaining popularity in recent years.
Wirkmechanismus
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one works by stimulating the release of neurotransmitters in the brain. It acts as a reuptake inhibitor, which means that it prevents the reabsorption of neurotransmitters back into the neurons. This leads to an increase in the concentration of neurotransmitters in the synaptic cleft, which results in enhanced neurotransmission. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of effects on the body. It has been reported to cause feelings of euphoria, increased energy, and heightened alertness. It can also cause increased heart rate, elevated blood pressure, and increased body temperature. In addition, this compound has been shown to have neurotoxic effects on the brain, which may lead to long-term damage to the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one has several advantages as a research chemical. It is relatively easy to synthesize, and it is readily available for purchase from chemical suppliers. It also has a wide range of effects on the brain, which makes it a valuable tool for studying the central nervous system. However, there are also several limitations to using this compound in lab experiments. It is a highly potent compound, and its effects on the brain are not fully understood. In addition, it has been shown to have neurotoxic effects, which may limit its usefulness for long-term studies.
Zukünftige Richtungen
There are several future directions for research on 7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one. One area of interest is the potential therapeutic applications of this compound. This compound has been shown to have effects on the brain that may be useful for treating certain neurological disorders, such as depression and anxiety. Another area of interest is the development of new cathinone compounds that have fewer side effects and are less toxic to the brain. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain. This will require a multidisciplinary approach that combines chemistry, pharmacology, and neuroscience.
Synthesemethoden
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is synthesized through a complex chemical process that involves the reaction of 4-methoxyphenylacetone with 3-methyl-2-nitro-1H-indole. The resulting product is then reduced with sodium borohydride to obtain the final compound. The synthesis of this compound is a challenging process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
7-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one is primarily used as a research chemical in the field of neuroscience. It is used to study the effects of cathinones on the central nervous system and to investigate the potential therapeutic applications of these compounds. This compound has been shown to have a wide range of effects on the brain, including the release of dopamine, serotonin, and norepinephrine.
Eigenschaften
IUPAC Name |
9-[4-(4-methoxyphenyl)butanoyl]-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-20-13-19(25-18(20)23)11-4-12-21(14-19)17(22)6-3-5-15-7-9-16(24-2)10-8-15/h7-10H,3-6,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTQFJAJPFSTGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCCN(C2)C(=O)CCCC3=CC=C(C=C3)OC)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417550.png)

![4-methoxy-N'-[(10H-phenothiazin-10-ylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5417579.png)
![1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-N-(4-methoxyphenyl)-3-piperidinamine](/img/structure/B5417582.png)
![4-{[3-(4-ethoxyphenyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5417583.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5417587.png)

![4-{[1-(3-methyl-2-buten-1-yl)-3-oxo-2-piperazinyl]acetyl}-1-phenyl-2-piperazinone](/img/structure/B5417603.png)
![rel-(4aS,8aR)-6-(3-fluoro-2-pyridinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5417609.png)
![5-{3-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5417611.png)
![2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5417614.png)
![1-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5417615.png)
